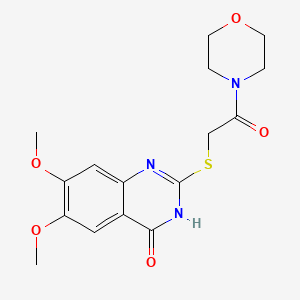
2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone, commonly known as HMME, is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. HMME is a synthetic compound that is structurally similar to hematoporphyrin derivative (HPD), which was the first photosensitizer used in PDT. However, HMME has several advantages over HPD, including higher selectivity for tumor cells, better solubility, and lower toxicity.
Applications De Recherche Scientifique
FLT3 Inhibition and Anti-Acute Myeloid Leukemia Activity
The compound's derivative, specifically 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea, has shown significant potency against FLT3-driven Acute Myeloid Leukemia (AML) cells in vitro and in vivo. In a mouse model, a daily dose led to complete tumor regression without obvious toxicity, indicating its potential as a therapeutic agent for AML (Li et al., 2012).
Photophysical Properties in Dihydroquinazolinone Derivatives
A study on dihydroquinazolinone derivatives, including those related to 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone, highlighted their unique photophysical properties. These compounds exhibit changes in photophysical properties depending on solvent polarity, which can be important in the development of optical materials or sensors (Pannipara et al., 2017).
Anticonvulsant and Antimicrobial Activities
Thioxoquinazolinone derivatives, a class to which this compound belongs, have been studied for their anticonvulsant and antimicrobial activities. Some derivatives showed broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity, indicating their potential for further pharmaceutical development (Rajasekaran et al., 2013).
Alzheimer's Disease Treatment Potential
2-Substituted 8-hydroxyquinolines, a category that includes derivatives of this compound, have been proposed for the treatment of Alzheimer's disease. They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting redox chemistry, which is crucial in Alzheimer's pathology (Kenche et al., 2013).
Antitubercular Activity
Specific derivatives of this compound class have shown promise as antitubercular agents. Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides exhibited significant in vitro activity against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis (Marvadi et al., 2020).
Antihypoxic Activity
Derivatives of this compound have been explored for their antihypoxic effects, with several amides showing high efficacy. This research points towards potential applications in conditions where oxygen deprivation is a key factor, such as ischemic diseases (Ukrainets et al., 2014).
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-22-12-7-10-11(8-13(12)23-2)17-16(18-15(10)21)25-9-14(20)19-3-5-24-6-4-19/h7-8H,3-6,9H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZVVLVGJOQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)SCC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)
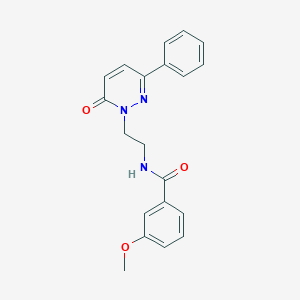
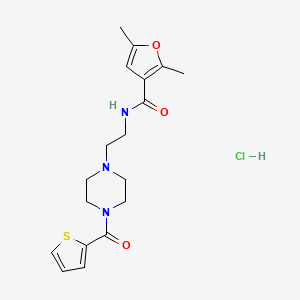
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2532656.png)
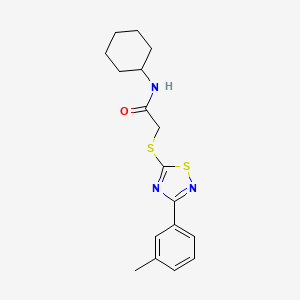
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)

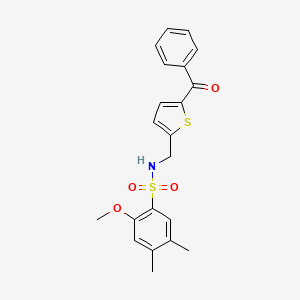

![1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B2532669.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)
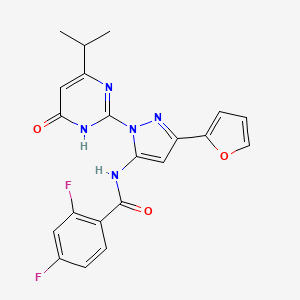

![1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2532675.png)